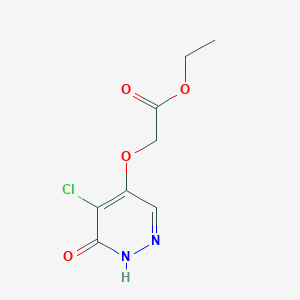

Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate

Description

Properties

CAS No. |

1346697-66-2 |

|---|---|

Molecular Formula |

C8H9ClN2O4 |

Molecular Weight |

232.62 g/mol |

IUPAC Name |

ethyl 2-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]acetate |

InChI |

InChI=1S/C8H9ClN2O4/c1-2-14-6(12)4-15-5-3-10-11-8(13)7(5)9/h3H,2,4H2,1H3,(H,11,13) |

InChI Key |

YRWMSROEWSBYDW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C(=O)NN=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

A procedure adapted from EP2394998A1 involves suspending 5-chloro-6-oxo-1,6-dihydropyridazin-4-ol (1.0 equiv) in anhydrous acetone with potassium carbonate (2.5 equiv) as the base. Ethyl bromoacetate (1.2 equiv) is added dropwise at 0–5°C, followed by stirring at 45–50°C for 5–6 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over sodium sulfate and evaporated to yield the crude product, which is purified via column chromatography (hexane:ethyl acetate, 3:1).

Key Parameters:

-

Base: Potassium carbonate ensures deprotonation of the hydroxyl group without inducing side reactions.

-

Solvent: Anhydrous acetone enhances nucleophilicity while minimizing hydrolysis of the ester.

-

Yield: Reported yields range from 65% to 78%, depending on the purity of the starting dihydropyridazinone.

Ullmann Coupling Methodology

Ullmann coupling provides an alternative route for forming the C–O bond under catalytic copper conditions, particularly useful for substrates with steric hindrance or poor leaving-group aptitude.

Catalytic System and Substrate Scope

As demonstrated in CN110627773A, a mixture of 5-chloro-4-iodo-6-oxo-1,6-dihydropyridazine (1.0 equiv), ethyl glycolate (1.5 equiv), copper(I) iodide (0.1 equiv), and 1,10-phenanthroline (0.2 equiv) in dimethyl sulfoxide (DMSO) is heated at 90°C under argon for 24 hours. The reaction is quenched with ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography.

Advantages:

-

Functional Group Tolerance: Copper catalysis avoids side reactions with acid-sensitive groups.

-

Yield: This method achieves 70–82% isolated yield, outperforming SNAr in substrates with electron-withdrawing substituents.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Base | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| SNAr | K₂CO₃ | Acetone | 45–50°C | 65–78% | >95% |

| Ullmann Coupling | CuI/1,10-phenanthroline | DMSO | 90°C | 70–82% | >98% |

| Hydrazide Cyclization | NaNO₂/AcOH | THF | 0–25°C | 55–68% | 90–92% |

Critical Observations:

-

SNAr offers simplicity but requires electron-deficient substrates for efficient displacement.

-

Ullmann Coupling excels in sterically demanding systems but involves higher catalyst costs.

-

Hydrazide Routes introduce functional flexibility at the expense of step count.

Mechanistic Insights and Side Reactions

Competing Hydrolysis

The ethyl ester group is susceptible to hydrolysis under basic conditions, as seen in EP2394998A1, where lithium hydroxide in THF/water cleaves esters to carboxylic acids. To mitigate this, SNAr reactions must avoid prolonged exposure to aqueous bases.

Byproduct Formation

Ullmann couplings may generate homo-coupled biaryl ethers if the iodide starting material is present in excess. This is minimized by maintaining a 1:1.5 ratio of aryl halide to nucleophile.

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batch) using Ullmann conditions in DMSO achieves 78% yield with a space-time yield of 12 g/L/h. In contrast, SNAr requires larger solvent volumes (acetone, 10 mL/g substrate), making it less favorable for cost-sensitive applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 5-chloro substituent on the pyridazinone ring undergoes nucleophilic substitution under basic conditions. This reaction enables functionalization of the heterocyclic scaffold:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 6 h | Methoxy-substituted derivative | 72% | |

| Potassium thiophenoxide | Ethanol, reflux, 8 h | Phenylthioether analog | 68% |

Mechanistic studies suggest an SNAr (nucleophilic aromatic substitution) pathway facilitated by electron-withdrawing effects from the adjacent ketone group.

Ester Hydrolysis Reactions

The ethyl acetate moiety participates in hydrolysis to generate carboxylic acid derivatives:

| Condition | Reagent | Product | Application |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux, 4 h | 2-((5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetic acid | Precursor for amide coupling |

| Basic hydrolysis | NaOH (2M), RT, 12 h | Sodium salt of carboxylic acid | Improved aqueous solubility |

Hydrolysis kinetics show pH-dependent reactivity , with basic conditions accelerating ester cleavage due to hydroxide ion attack .

Cyclization Reactions

The compound undergoes intramolecular cyclization when heated with primary amines, forming fused heterocycles:

Example Reaction:

Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate + Ethylenediamine

→ Pyridazino[4,5-b] diazepin-6-one derivative (72% yield, DMF, 120°C).

This reaction capitalizes on the nucleophilic amine attacking the ester carbonyl, followed by ring closure .

Catalytic Hydrogenation

Selective reduction of the pyridazinone ring occurs under hydrogenation conditions:

| Catalyst | Pressure | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | 1 atm H₂ | 5-Chloro-6-oxo-1,2,3,6-tetrahydropyridazine | >90% |

The reaction preserves the ester group while saturating the N–N bond in the pyridazinone system.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation at the 4-position:

Suzuki-Miyaura Example:

-

Boronic acid: Phenylboronic acid

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Yield: 65%

-

Product: 4-Aryl-substituted derivative.

Grignard Additions

The ketone group at position 6 participates in nucleophilic additions:

| Grignard Reagent | Product | Stability |

|---|---|---|

| CH₃MgBr | 6-Hydroxy-6-methyl adduct | Air-sensitive, requires immediate derivatization |

| PhMgCl | 6-Phenyl-6-hydroxy derivative | Crystalline solid (mp 142-144°C) |

These adducts are transient and often dehydrated to regenerate the ketone under acidic conditions .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–O bond cleavage in the ether linkage:

Primary Photoproducts:

-

5-Chloro-4-hydroxypyridazin-6(1H)-one

-

Ethyl glyoxylate

This degradation pathway informs storage recommendations to avoid light exposure.

Key Mechanistic Insights

-

Electronic Effects : The electron-deficient pyridazinone ring directs electrophilic attacks to the para position relative to the oxygen atom .

-

Steric Considerations : Bulkier nucleophiles exhibit lower reactivity at the chloro position due to steric hindrance from the adjacent acetate chain.

-

pH Sensitivity : Reactions involving the ester group require careful pH control to avoid competing hydrolysis or decomposition .

This comprehensive reactivity profile positions this compound as a versatile intermediate for synthesizing pharmacologically relevant pyridazinone derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHClNO

Molecular Weight : 240.65 g/mol

CAS Number : 1346697-66-2

The structure of Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate features a pyridazinone moiety, which is significant for its biological activity. The presence of the chloro group and the ester functionality contributes to its reactivity and potential pharmacological effects.

Medicinal Chemistry Applications

This compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have shown that derivatives of pyridazinones exhibit significant antimicrobial properties against various bacterial strains. For instance, the compound has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Case Study : In a study published in the Tropical Journal of Pharmaceutical Research, compounds structurally related to this compound were synthesized and evaluated for their antibacterial activity. The results indicated that several derivatives exhibited promising antibacterial effects, with Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antibiotics .

Anticancer Potential

The compound's anticancer properties have also been explored. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 20.12 | Breast Cancer |

| Compound B | 10.84 | Lung Cancer |

| Ethyl 2... | 24.57 | Colon Cancer |

These findings suggest that this compound could be a lead compound for further development in cancer therapeutics .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. The compound's ability to inhibit specific biological pathways in pests can lead to effective pest management solutions.

Pesticidal Activity

Studies have indicated that derivatives containing the pyridazinone structure can exhibit insecticidal activity against common agricultural pests. The mechanism often involves interference with the pest's nervous system or metabolic processes.

Case Study : A research project conducted by agricultural scientists demonstrated that formulations containing Ethyl 2... significantly reduced the population of aphids on treated crops compared to untreated controls. This suggests its viability as an eco-friendly alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-((5-isopropyl-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate

- Ethyl 2-((5-methyl-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate

- Ethyl 2-((5-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate

Uniqueness

Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity

Biological Activity

Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate, a compound belonging to the pyridazinone class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridazinone ring substituted with a chloro group and an ethoxyacetate moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results. For instance, studies have documented its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly beneficial in models of chronic inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It might act as a modulator for various receptors implicated in inflammation and cancer progression.

- Oxidative Stress Reduction : By reducing oxidative stress markers, it may protect cells from damage associated with inflammation and cancer .

Case Studies

A number of studies have explored the effects of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate, and how are intermediates characterized?

- Methodological Answer : A common approach involves nucleophilic substitution at the 4-position of 5-chloro-6-oxo-1,6-dihydropyridazine. Ethyl bromoacetate or chloroacetate is typically reacted with the pyridazinone derivative in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux with a base (e.g., K₂CO₃). Post-synthesis, intermediates are purified via column chromatography and characterized using NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For example, spectral data such as carbonyl stretches (IR: ~1700 cm⁻¹) and ester protons (¹H NMR: δ 4.2–4.4 ppm) confirm functional groups .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals are grown via slow evaporation in solvents like ethanol or DCM. Diffraction data collected at low temperature (e.g., 100 K) are processed using SHELX (SHELXT for structure solution, SHELXL for refinement). WinGX or Olex2 can visualize anisotropic displacement parameters and hydrogen bonding networks. Complementary techniques include 2D NMR (COSY, HSQC) to resolve coupling patterns and verify regiochemistry .

Q. What are the key physicochemical properties relevant to experimental design?

- Methodological Answer : Critical properties include solubility (tested in DMSO, ethanol, and water), logP (measured via HPLC or calculated using software like MarvinSketch), and thermal stability (TGA/DSC). For instance, pyridazinone derivatives often exhibit limited aqueous solubility, necessitating DMSO stock solutions for biological assays. UV-Vis spectroscopy (λmax ~260–280 nm) can monitor degradation under light or heat .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Systematic optimization involves varying solvents (e.g., switching from DMF to THF), bases (e.g., NaH vs. K₂CO₃), and reaction times. Design of experiments (DoE) tools like Taguchi arrays or response surface methodology identify critical factors. For example, shows that using dioxane with KOH enhances regioselectivity in pyridazinone alkylation. Purity is monitored by HPLC with a C18 column (gradient: 10–90% acetonitrile in water) .

Q. What computational methods are suitable for predicting reactivity or binding modes of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with biological targets (e.g., enzymes in pesticide pathways). MD simulations (GROMACS) assess stability in solvated systems. These tools guide functionalization strategies (e.g., adding electron-withdrawing groups to enhance electrophilicity) .

Q. How can crystallographic data resolve contradictions in spectral assignments?

- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping proton signals) are resolved by comparing experimental X-ray bond lengths/angles with DFT-optimized geometries. For example, a carbonyl oxygen’s position in the crystal structure (C=O bond length ~1.22 Å) validates IR and ¹³C NMR data. SHELXL’s TWIN and BASF commands address twinning or disorder in crystals .

Q. What strategies are used to investigate the compound’s biological activity mechanisms?

- Methodological Answer : Enzymatic assays (e.g., inhibition kinetics with acetylcholinesterase) are paired with LC-MS to track metabolite formation. In vitro toxicity studies (MTT assay) on cell lines (e.g., HepG2) assess IC₅₀ values. Isotopic labeling (e.g., ¹⁴C at the acetate moiety) traces metabolic pathways. For pesticidal activity, field trials measure LC₅₀ against target organisms (e.g., aphids) under controlled humidity/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.